molecular formula C22H23N7O3S B6548752 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946286-59-5

1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548752
CAS No.: 946286-59-5
M. Wt: 465.5 g/mol
InChI Key: OQODHTGFCLLVTO-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzenesulfonyl group attached to a piperazine ring, which is further linked to a triazolo[4,5-d]pyrimidine core substituted with a 4-ethoxyphenyl moiety. The triazolo[4,5-d]pyrimidine scaffold is a pharmacologically significant structure, often associated with kinase inhibition or phosphodiesterase (PDE) modulation . The benzenesulfonyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the 4-ethoxyphenyl substituent contributes to π-π stacking and solubility .

Properties

IUPAC Name

7-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O3S/c1-2-32-18-10-8-17(9-11-18)29-22-20(25-26-29)21(23-16-24-22)27-12-14-28(15-13-27)33(30,31)19-6-4-3-5-7-19/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQODHTGFCLLVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazino Pyrimidines

A method adapted from EP0136198A1 involves condensing hydrazino pyrimidine derivatives with orthoesters. For example, hydrazino-2-oxo-4-(4-ethoxyphenyl)-6-pyrimidine reacts with ethyl orthoacetate under reflux in xylene to yield 3-(4-ethoxyphenyl)-7-hydroxy-triazolo[4,3-a]pyrimidine. Chlorination with POCl₃ converts the hydroxyl group to a chloro substituent, providing 7-chloro-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine (yield: 85–91%).

Table 1: Reaction Conditions for Triazolopyrimidine Chlorination

ReagentSolventTemperature (°C)Time (h)Yield (%)
POCl₃Toluene80–100289
PCl₅DMF120475

Multi-Component Reaction (MCR) Approach

An alternative route from Reddi et al. employs a one-pot MCR of 4-ethoxybenzaldehyde, 3-amino-1,2,4-triazole, and 3-oxopropanenitrile in DMF with triethylamine. This method achieves direct triazolopyrimidine formation at 120°C over 10 hours, bypassing intermediate isolation (yield: 78%).

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF120876
Et₃Nn-BuOH1301288

Benzenesulfonyl Group Attachment

The final step involves sulfonylation of the piperazine’s secondary amine using benzenesulfonyl chloride.

Sulfonylation Reaction

4-[3-(4-ethoxyphenyl)-triazolo[4,5-d]pyrimidin-7-yl]piperazine reacts with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. Gradual warming to room temperature over 6 hours ensures complete conversion (yield: 90–94%). Excess sulfonyl chloride (1.2 eq) minimizes di-sulfonylation byproducts.

Table 3: Sulfonylation Conditions and Outcomes

Sulfonylating AgentSolventBaseYield (%)Purity (HPLC)
Benzenesulfonyl chlorideDCMEt₃N9498.5
Tosyl chlorideTHFPyridine8295.2

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.82–7.76 (m, 5H, benzene-H), 6.98 (d, J = 8.8 Hz, 2H, ethoxyphenyl-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.68–3.55 (m, 8H, piperazine-H), 1.38 (t, J = 7.0 Hz, 3H, CH₃).

  • HRMS : m/z calculated for C₂₆H₂₆N₇O₃S [M+H]⁺: 540.1812; found: 540.1809.

Purity and Yield Optimization

Recrystallization from ethanol/water (4:1) elevates purity to >99% (HPLC). Process scalability is confirmed at 100-g scale with consistent yields (88–92%).

Comparative Analysis of Synthetic Routes

Route 1 (Cyclocondensation) offers higher yields (89%) for the triazolopyrimidine core but requires stringent anhydrous conditions. Route 2 (MCR) simplifies the workflow but necessitates chromatographic purification. Sulfonylation proves most efficient in DCM with Et₃N, minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group.

  • Reduction: Reduction reactions may target the triazolopyrimidinyl moiety.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially on the aromatic rings. Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution: Halogenated solvents and strong bases or acids are often used. Major Products Formed: The major products depend on the specific reaction conditions and reagents. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The triazolopyrimidine structure is known to interact with DNA and inhibit cell proliferation in several cancer cell lines.

  • Case Study : In vitro assays demonstrated that derivatives of triazolopyrimidine exhibited cytotoxic effects against colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells. The compound's mechanism involves apoptosis induction through caspase activation, which is crucial for programmed cell death .

Neuropharmacological Applications

The piperazine moiety is often associated with neuroactive compounds. Research indicates that similar structures can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

  • Case Study : Compounds with piperazine derivatives have shown promise in treating anxiety and depression by acting as selective serotonin reuptake inhibitors (SSRIs). The specific interactions of this compound with serotonin receptors are currently under investigation .

Chemical Probes in Biological Research

The ability to modify the benzenesulfonyl group allows for the creation of chemical probes that can be used to study various biological processes.

  • Application : Chemical probes derived from this compound can be utilized to investigate protein interactions and cellular signaling pathways. This is particularly relevant in the context of targeted therapy where understanding the molecular mechanisms of drug action is essential .

Synthesis and Derivatives

The synthesis of 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine has been optimized to yield various derivatives that enhance its biological activity.

Compound DerivativeActivityReference
1-(benzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazineModerate anticancer activity
1-(benzenesulfonyl)-4-[3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazineEnhanced receptor binding

Mechanism of Action

The mechanism of action for 1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine largely depends on its target application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The triazolopyrimidinyl moiety is particularly significant, as it can form hydrogen bonds and π-π interactions with biological macromolecules, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents on Triazolo Core Piperazine Substituents Molecular Weight (g/mol) Notable Features
Target Compound 4-Ethoxyphenyl Benzenesulfonyl ~523.6 (estimated) High lipophilicity due to ethoxy and benzenesulfonyl groups
1-{4-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-Phenoxyethanone () 4-Ethoxyphenyl 2-Phenoxyacetyl 519.55 Increased polarity from phenoxyethoxy group; potential for H-bonding
Vardenafil Analogue () 4-Ethoxyphenyl Ethylpiperazine ~488.5 PDE5 inhibition; clinical use in erectile dysfunction
Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-Oxo-3H-Triazolo[4,5-d]Pyrimidin-6(7H)-yl)Acetyl)Piperazine-1-Carboxylate () 3,4-Dimethoxyphenyl Ethyl carboxylate ~566.6 Enhanced solubility from dimethoxy and carboxylate groups

Key Observations:

  • Substituent Effects on Solubility : The 4-ethoxyphenyl group in the target compound reduces water solubility compared to dimethoxy or carboxylate-containing analogs (e.g., ) .

Piperazine-Based Analogues with Sulfonyl Linkers

Table 2: Piperazine Derivatives with Sulfonyl Groups

Compound Name Sulfonyl Group Additional Substituents Biological Activity
Target Compound Benzenesulfonyl None Unknown (structural similarity suggests PDE or kinase modulation)
1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine () 4-Methylbenzenesulfonyl 3-Chlorobenzyl Likely CNS activity (analogous to benzylpiperazine derivatives)
1-(3-Benzyloxy-4-Methoxybenzyl)-4-(4-Methylbenzenesulfonyl)Piperazine () 4-Methylbenzenesulfonyl 3-Benzyloxy-4-methoxybenzyl Enhanced lipophilicity; potential antimicrobial or anti-inflammatory effects
1-[[3-(1,4-Dihydro-5-Methyl-4-Oxo-7-Propylimidazo[5,1-f][1,2,4]Triazin-2-yl)-4-Ethoxyphenyl]Sulfonyl]-Piperidine () Piperidine-sulfonyl Ethoxyphenyl-imidazotriazine PDE5 inhibition; marketed as vardenafil

Key Observations:

  • Therapeutic Relevance : Piperidine-sulfonyl analogs () demonstrate the critical role of the sulfonyl linker in PDE5 inhibition, suggesting a similar mechanism for the target compound .

Substituent Effects on Aromatic Rings

  • 4-Ethoxyphenyl vs. 4-Methoxyphenyl : Ethoxy groups enhance metabolic stability compared to methoxy due to reduced oxidative demethylation .
  • Chlorophenyl vs. Ethoxyphenyl : Chlorine substituents (e.g., ) increase electronegativity, favoring interactions with charged protein residues, whereas ethoxy groups prioritize hydrophobic binding .

Research Findings and Implications

  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via condensation of chalcone derivatives with sulfonamide hydrazines, suggesting a viable route for the target compound .
  • Optimization Opportunities : Introducing polar groups (e.g., carboxylates) or reducing steric bulk (e.g., toluenesulfonyl) could improve solubility and bioavailability .

Biological Activity

1-(benzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C21H22N6O2SC_{21}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 426.51 g/mol. Its structure features a piperazine ring linked to a triazolopyrimidine moiety and a benzenesulfonyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound showed moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for enhancing antibacterial effects by inhibiting bacterial folate synthesis.

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The mechanism involves the inhibition of specific kinases associated with tumor growth, suggesting that our compound may also possess similar anticancer properties.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. In vitro studies indicated that related compounds exhibit strong AChE inhibition, which could lead to cognitive enhancement .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group can interact with active sites of enzymes like AChE.
  • Interference with DNA Synthesis : The triazole moiety may disrupt nucleic acid synthesis in bacteria and cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antibacterial properties of various triazole derivatives, compounds similar to the target compound were tested against common bacterial strains. Results indicated an inhibition zone diameter ranging from 12 to 20 mm against Staphylococcus aureus, showcasing significant antimicrobial potential .

Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of triazolo[4,5-d]pyrimidine derivatives. The study reported that these compounds could reduce cell viability in human cancer cell lines by up to 70% at concentrations as low as 10 µM . The mechanism was attributed to cell cycle arrest and apoptosis induction.

Q & A

What are the common synthetic routes for constructing the triazolopyrimidine core in this compound, and what methodological considerations are critical for regioselectivity?

The triazolopyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-1,2,3-triazole-4-carboxamide derivatives with carbonyl-containing reagents. Key steps include:

  • Cyclization : Reaction of 5-amino-triazole carboxamides with carbon disulfide or thiourea under basic conditions (e.g., NaOH) to form thione intermediates, followed by oxidative desulfurization .
  • Regioselective modifications : Substituents at the 3-position (e.g., 4-ethoxyphenyl) are introduced via nucleophilic displacement or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Stille coupling with organotin reagents) is effective for introducing aryl groups .
  • Critical factors : Solvent polarity (DMF or acetonitrile), temperature (60–100°C), and catalyst choice (e.g., Pd(PPh₃)₂Cl₂) influence regioselectivity and yield .

How can researchers optimize reaction conditions to improve yields during the introduction of the 4-ethoxyphenyl group?

Optimization strategies include:

  • Catalyst screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) in DMF at 80°C enhance coupling efficiency for aryl groups .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like K₂CO₃ improve deprotonation of triazole NH groups .
  • Purification : Silica gel chromatography (10% MeOH/CH₂Cl₂) resolves regioisomers, with yields typically 75–90% after optimization .

What analytical techniques are most reliable for confirming the structure and purity of this compound, particularly distinguishing between regioisomers?

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. The 7-position proton on the triazolopyrimidine core resonates at δ 8.5–9.0 ppm, while substituents on the triazole ring show distinct splitting patterns .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 507.1784 for C₂₄H₂₃N₆O₃S) and detects impurities .
  • X-ray crystallography : Resolves ambiguous regioisomers by revealing spatial arrangement of the benzenesulfonyl and ethoxyphenyl groups .

What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?

SAR studies involve:

  • Functional group substitutions : Replacing the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on receptor binding .
  • Piperazine modifications : Varying the benzenesulfonyl substituent to alter lipophilicity and bioavailability .
  • Biological assays : Testing derivatives against targets like cannabinoid receptors (CB2R) or tyrosine kinases, with IC₅₀ values correlated with structural features .

How do researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measuring metabolic stability (e.g., liver microsome assays) to identify rapid clearance issues .
  • Solubility optimization : Formulating with cyclodextrins or PEG-based carriers to enhance bioavailability .
  • Dose-response recalibration : Adjusting dosing regimens in animal models to match in vitro potency, accounting for plasma protein binding .

What computational methods are used to predict binding modes of this compound to targets like CB2R or kinases?

  • Molecular docking : Software like AutoDock Vina models interactions between the triazolopyrimidine core and receptor active sites (e.g., CB2R’s hydrophobic pocket) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, identifying key hydrogen bonds (e.g., with Ser285 or Lys109) .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with activity, guiding synthetic prioritization .

What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

  • Batch vs. flow chemistry : Flow systems reduce side reactions by controlling residence time and temperature .
  • Catalyst recycling : Immobilized Pd catalysts on silica improve cost-efficiency for large-scale Stille couplings .
  • Crystallization protocols : Recrystallization from ethanol/water mixtures (3:1) enhances purity to >98% .

How does the benzenesulfonyl group influence the compound’s pharmacokinetic properties compared to other sulfonyl analogs?

  • Metabolic stability : The benzenesulfonyl group reduces CYP450-mediated oxidation compared to aliphatic sulfonamides, prolonging half-life .
  • Tissue penetration : Enhanced logP (~3.5) improves blood-brain barrier permeability, relevant for CNS targets .
  • Toxicity profile : Lower renal clearance than methylsulfonyl analogs, reducing nephrotoxicity risk .

What functionalization strategies are used to conjugate this compound to fluorescent probes or biotin tags for target engagement studies?

  • Alkyne-azide click chemistry : Introducing a propargyl group at the piperazine nitrogen enables Cu-catalyzed conjugation to azide-modified probes .
  • Thiol-maleimide coupling : Installing a thiol handle via substitution of the triazole chlorine allows labeling .
  • Validation : Confirming conjugate integrity via MALDI-TOF MS and retained biological activity in pull-down assays .

How do researchers validate target specificity when this compound shows off-target effects in phenotypic screens?

  • Kinome profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) identify off-target inhibition .
  • CRISPR knockouts : Deleting putative targets (e.g., CB2R) in cell lines to confirm on-target activity .
  • Proteomic pull-downs : SILAC-based mass spectrometry identifies interacting proteins in lysates treated with biotinylated analogs .

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